molecular formula C10H5F3N2 B8704694 2-(trifluoromethyl)-1H-indole-5-carbonitrile

2-(trifluoromethyl)-1H-indole-5-carbonitrile

Cat. No. B8704694
M. Wt: 210.15 g/mol
InChI Key: DLMTYJSBAXQMEN-UHFFFAOYSA-N
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Patent
US08377941B2

Procedure details

A solution of 2-trifluoromethyl-1H-indole-5-carbonitrile (Intermediate 3, 0.16 g, 0.761 mmol) in tetrahydrofuran (5 ml) cooled in an ice-water bath, was treated with a 1M solution of borane tetrahydrofuran complex (3.05 ml, 3.05 mmol) dropwise via syringe. The reaction mixture was then left to stir under argon for 18 hrs while allowing it to warm to room temperature. The reaction mixture was then quenched with methanol (10 mL) and stirred at room temperature for 10 min. The reaction mixture was then poured onto a SCX cartridge (10 g) and washed well with methanol. The desired product was then eluted using 2M ammonia/methanol solution. Evaporation to dryness gave the title compound which was used in the next step without further purification.
Quantity
0.16 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[C:3]1[NH:4][C:5]2[C:10]([CH:11]=1)=[CH:9][C:8]([C:12]#[N:13])=[CH:7][CH:6]=2>O1CCCC1>[F:15][C:2]([F:1])([F:14])[C:3]1[NH:4][C:5]2[C:10]([CH:11]=1)=[CH:9][C:8]([CH2:12][NH2:13])=[CH:7][CH:6]=2

Inputs

Step One
Name
Quantity
0.16 g
Type
reactant
Smiles
FC(C=1NC2=CC=C(C=C2C1)C#N)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=1NC2=CC=C(C=C2C1)C#N)(F)F
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir under argon for 18 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The reaction mixture was then left
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then quenched with methanol (10 mL)
STIRRING
Type
STIRRING
Details
stirred at room temperature for 10 min
Duration
10 min
ADDITION
Type
ADDITION
Details
The reaction mixture was then poured onto a SCX cartridge (10 g)
WASH
Type
WASH
Details
washed well with methanol
WASH
Type
WASH
Details
The desired product was then eluted
CUSTOM
Type
CUSTOM
Details
Evaporation to dryness

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC(C=1NC2=CC=C(C=C2C1)CN)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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